![molecular formula C19H19BrN4O3S2 B2360578 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide CAS No. 895115-05-6](/img/structure/B2360578.png)
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide
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Description
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is a pyrazole derivative and has been synthesized using various methods.
Scientific Research Applications
Coordination Chemistry
Novel coordination complexes have been constructed using pyrazole-acetamide derivatives, highlighting the impact of hydrogen bonding on self-assembly processes. These complexes have demonstrated significant antioxidant activity, showcasing their potential in medicinal chemistry and materials science (Chkirate et al., 2019).
Antimicrobial Studies
Pyrazole-acetamide derivatives have been explored for their antimicrobial properties. The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety has shown promising results as antimicrobial agents, offering a new avenue for the development of drugs targeting resistant strains of bacteria and fungi (Darwish et al., 2014).
Synthesis of Novel Heterocycles
Research has focused on the synthesis of novel thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, incorporating pyrazole moieties to evaluate their potential as antimicrobial agents. These studies underscore the versatility of pyrazole-acetamide derivatives in synthesizing new compounds with potential biological activity (Aly et al., 2011).
properties
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3S2/c1-12-3-9-15(10-4-12)29(26,27)17-18(21)24(23-19(17)28-2)11-16(25)22-14-7-5-13(20)6-8-14/h3-10H,11,21H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOYFHRWCCWUEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide |
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